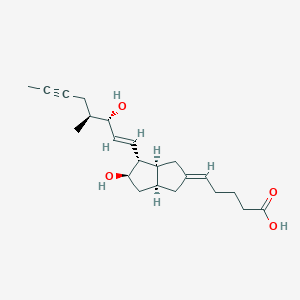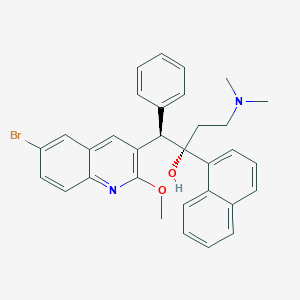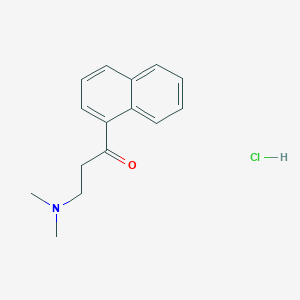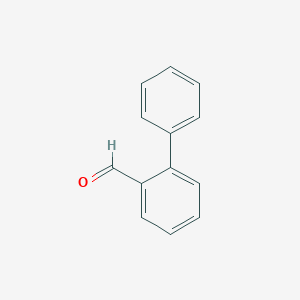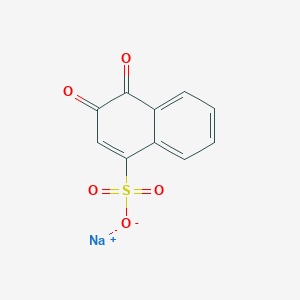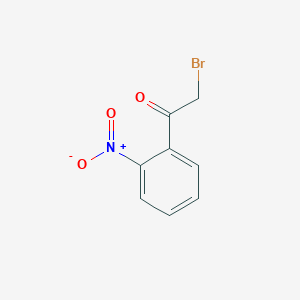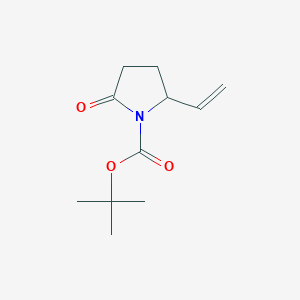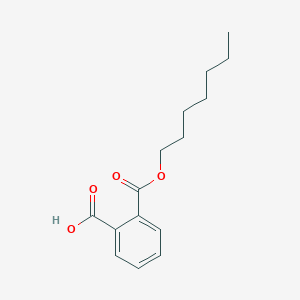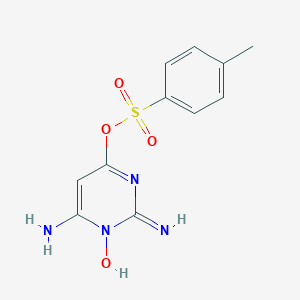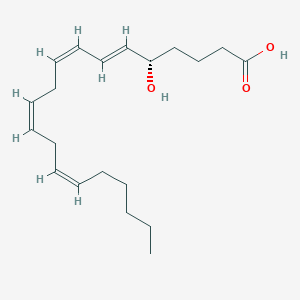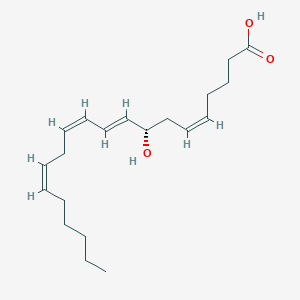
8S-Hete
Übersicht
Beschreibung
8S-HETE, also known as 8(S)-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid, is a major lipoxygenase product . It is a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA) and is formed from GLA by 5-lipoxygenase (5-LO) via a dihomo-γ-linolenic acid intermediate .
Synthesis Analysis
8S-HETE is synthesized by the action of the enzyme 8S-lipoxygenase (8-LOX) on arachidonic acid . In IjB-a-deficient animals, the major lipoxygenase metabolite was 8S-HETE, formed together with a minor amount of 12S-HETE .
Molecular Structure Analysis
The molecular formula of 8S-HETE is C20H32O3 . Its formal name is 8S-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid . The InChI code and SMILES representation provide more detailed structural information .
Chemical Reactions Analysis
8S-HETE is a product of the metabolism of arachidonic acid by 8S-lipoxygenase . It is also formed from γ-linolenic acid (GLA) by 5-lipoxygenase (5-LO) via a dihomo-γ-linolenic acid intermediate .
Physical And Chemical Properties Analysis
8S-HETE has a molecular weight of 320.24 g/mol . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 14 rotatable bonds . Its LogP value is 5.45, indicating its lipophilicity .
Wissenschaftliche Forschungsanwendungen
Role in Epidermal Tumor Development
8S-HETE, the product of 8S Lipoxygenase (8SLOX), plays a significant role in epidermal tumor development in papillomas and induces chromosomal alterations in basal keratinocytes . This suggests that 8S-HETE could be a potential target for therapeutic interventions in skin cancer.
Involvement in Inflammatory Dermatoses
8S-HETE has been observed to be upregulated in inflammatory dermatoses . This indicates that it might be involved in the pathogenesis of these conditions, providing another avenue for therapeutic targeting.
Potential Inhibitor of 8S Lipoxygenase
Certain bioactive compounds derived from medicinal plants have been found to inhibit 8S LOX protein, which produces 8S-HETE . These compounds could potentially be developed into drugs for treating inflammatory skin disorders like psoriasis .
Production of Biologically Active Metabolites
8S-HETE is a product of the oxidation of arachidonic acid by lipoxygenases . These enzymes produce biologically active oxidative metabolites, including leukotrienes, lipoxins, and prostaglandins, which modulate inflammatory responses in the body .
Biotechnological Production
Recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase have been used for the quantitative biotechnological production of 8S-HETE . This represents a novel method for producing this compound, which could have various applications in research and medicine .
6. Role in Cell Division and Differentiation 8S-HETE stimulates peroxisome proliferator-activated receptor (PPAR)-alpha, thereby activating cell division and differentiation in murine keratinocytes . This suggests that 8S-HETE could have a role in regulating cell growth and development.
Wirkmechanismus
Target of Action
8S-HETE, a product of the 8S-lipoxygenase (8S-LOX) enzyme, primarily targets suprabasal keratinocytes . The 8S-LOX enzyme is expressed in these cells and plays a significant role in epidermal tumor development in papillomas and induces chromosomal alterations in basal keratinocytes .
Mode of Action
8S-HETE interacts with its targets, the suprabasal keratinocytes, by activating the protein kinase C (PKC) and peroxisome proliferator-activated receptor α (PPARα) . This activation leads to changes in the cells, such as increased differentiation and keratin-1 expression .
Biochemical Pathways
The 8S-LOX enzyme metabolizes arachidonic acid to produce 8S-HETE . This compound then stimulates the PPARα, thereby activating cell division and differentiation in murine keratinocytes . This process affects the lipoxygenase pathway, which is involved in the production of biologically active oxidative metabolites, including leukotrienes, lipoxins, and prostaglandins .
Result of Action
The action of 8S-HETE results in increased differentiation of keratinocytes and higher levels of keratin-1 expression . This suggests that 8S-HETE plays an important role in skin health and could potentially be involved in the pathogenesis of skin disorders .
Action Environment
The action of 8S-HETE is influenced by the environment within the cells and the overall physiological state of the organism. For instance, the expression of 8S-LOX, and thus the production of 8S-HETE, can be induced by irritation of the epidermis . Furthermore, the activity of 8S-HETE may be affected by other factors in the cellular environment, such as the presence of other signaling molecules and the overall health and state of the cells.
Eigenschaften
IUPAC Name |
(5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUNAYAEIJYXRB-VYOQERLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033819 | |
| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8S-Hete | |
CAS RN |
98462-03-4 | |
| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98462-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8(S)-Hydroxy-(5Z,9E,11Z,14Z)-eicosatetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for 8S-HETE in the body?
A1: 8S-HETE has been identified as a natural ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα). [, ] This interaction with PPARα appears to be key to its biological activity, particularly in inducing differentiation of specific cell types.
Q2: How does 8S-HETE contribute to keratinocyte differentiation?
A2: Studies using transgenic mice overexpressing 8-lipoxygenase (8-LOX), the enzyme responsible for 8S-HETE synthesis, revealed enhanced differentiation in skin, tongue, and stomach tissues. [] This differentiation was linked to increased keratin-1 expression, a marker of keratinocyte differentiation. Further experiments indicated that 8S-HETE's activation of PPARα plays a crucial role in this process. []
Q3: Are there other biological processes where 8S-HETE and PPARα are implicated?
A3: Research suggests that 8S-HETE, via PPARα activation, might be involved in inflammatory skin conditions. While the specific mechanisms are still under investigation, studies comparing 8-LOX activity in mice and humans suggest potentially analogous roles in inflammatory dermatoses. []
Q4: Beyond PPARα, does 8S-HETE interact with other targets?
A4: While PPARα is identified as a primary target, research suggests that 8S-HETE might possess alternative mechanisms of action. For instance, it can be further metabolized by enzymes like allene oxide synthase (cAOS) into various metabolites, including epoxides and other hydroxylated forms. [] These metabolites might have their own biological targets and effects, contributing to the overall influence of 8S-HETE.
Q5: What is the chemical structure of 8S-HETE?
A5: 8S-HETE is a monohydroxylated derivative of arachidonic acid. Its full chemical name is 8S-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid. While the provided research papers do not explicitly state its molecular formula and weight, these can be deduced from its structure. Spectroscopic data is not directly provided in the research abstracts.
Q6: Can 8S-HETE be produced using biotechnological approaches?
A6: Yes, recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase have been successfully used to produce 8S-HETE from arachidonic acid with high molar conversion rates. [, ] This approach highlights the potential for biotechnological production of 8S-HETE for research and potentially therapeutic applications.
Q7: Does modifying the structure of 8S-HETE affect its activity?
A7: While specific structure-activity relationship (SAR) studies for 8S-HETE were not detailed in the abstracts, research on related molecules like epoxyalcohols and trioxilins, derived from the same metabolic pathway, suggests that structural modifications can significantly influence PPARα activation. [] Further research focused on 8S-HETE analogs and their interaction with PPARα would be valuable to understand structural determinants of activity.
Q8: Are there specific analytical techniques used to study 8S-HETE?
A8: While not extensively detailed, the research papers mention techniques such as high-performance liquid chromatography (HPLC) for separating and identifying 8S-HETE and its metabolites. [, ] Other analytical methods commonly used in lipid analysis, like mass spectrometry and nuclear magnetic resonance spectroscopy, are likely employed for further characterization and quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



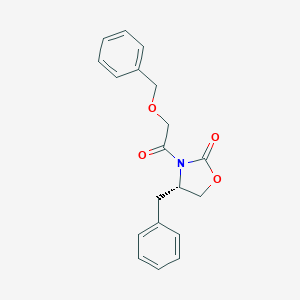

![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)
